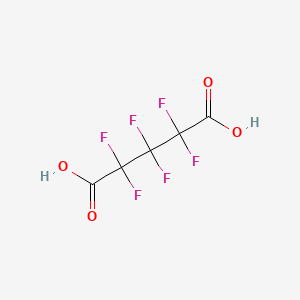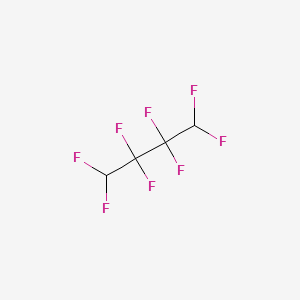
2-(氯甲基)喹啉
概述
描述
2-(Chloromethyl)quinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
杂环喹啉核心是许多合成和天然化合物的结构基序,在药物化学中得到应用 . 许多取代的喹啉已被用作具有广泛生物活性的药物,例如抗疟疾、抗结核、抗菌、抗病毒和抗炎 . 例如,著名的药物伯氨喹和氯喹(抗疟疾)、贝达喹啉(抗结核)、环丙沙星(抗生素)、匹伐他汀(降胆固醇)是具有喹啉药效团的一大类化合物中的一些例子 .
生物有机化学
喹啉及其衍生物也用于生物有机化学 . 喹啉分子中双环结构和杂原子 (N) 的存在,使这些化合物能够成功地应用于各种转化 .
农药工业
工业化学
喹啉及其衍生物用于工业化学 . 由于其分子中双环结构和杂原子 (N) 的存在,它们被用于各种转化 .
二氢喹啉的合成
2020 年,开发了一种合成 4-芳基-1,4-二氢喹啉的简便方法 . 该方法涉及吗啉催化的 [4+2] 环化反应 .
抗真菌活性
含 3-丙烯酰胺基团的喹唑啉酮衍生物被筛选出对四种植物病原真菌的抗真菌活性 .
2-氯甲基-4-甲基-喹唑啉衍生物的合成
2-氯甲基-4-甲基-喹唑啉衍生物是通过 1-(2-氨基苯基)乙酮与 HCl 气体在无水条件下,在氯乙腈存在下反应合成的 .
狼疮治疗
2-(氯甲基)喹啉用于生产 Lupresan,一种可以阻止或逆转非双层磷脂排列形成的新药,而这种排列会导致类似于人类狼疮的小鼠狼疮 .
作用机制
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It has been analyzed by reverse phase (rp) high performance liquid chromatography (hplc) method, which suggests that it may have certain bioavailability .
Result of Action
Quinoline derivatives are known to have a broad range of bioactivities, such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(Chloromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 2-(Chloromethyl)quinoline has been shown to bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 2-(Chloromethyl)quinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-(Chloromethyl)quinoline can affect gene expression and cellular metabolism. Studies have also indicated that the compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)quinoline exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound’s ability to intercalate into DNA strands can disrupt normal DNA function, leading to changes in gene expression and potentially causing mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)quinoline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(Chloromethyl)quinoline can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound has been associated with sustained oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)quinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2-(Chloromethyl)quinoline has been shown to cause toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
2-(Chloromethyl)quinoline is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)quinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to different cellular compartments. This distribution is crucial for its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)quinoline is an important factor in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. Additionally, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications can influence the compound’s localization to specific organelles, further modulating its biological effects .
属性
IUPAC Name |
2-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEAEWMDOSXKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195932 | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-41-7 | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4377-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(chloromethyl)quinoline a useful building block in organic synthesis?
A1: The chlorine atom in the 2-(chloromethyl)quinoline structure is highly reactive, making it an excellent substrate for various nucleophilic substitution reactions. This versatility allows chemists to introduce diverse functional groups at the 2-methyl position of the quinoline ring. For instance, reactions with phenols [] or phosphonate esters [] can yield aryl ethers or substituted styrenes respectively, broadening the structural diversity achievable with this scaffold.
Q2: Can you provide an example of how 2-(chloromethyl)quinoline derivatives are synthesized?
A2: One common synthetic route involves the reaction of 2-aminoacetophenone derivatives with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane. This reaction proceeds with high yields and generates ethyl 2-chloromethyl-3-quinoline carboxylates [].
Q3: What are some of the biological activities reported for 2-(chloromethyl)quinoline derivatives?
A3: Recent studies have explored the antitumor potential of certain 2-(chloromethyl)quinoline derivatives. For example, 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized from 2-(chloromethyl)quinoline precursors, have shown promising inhibitory activity against human cancer cell lines like A549 and HT29 [].
Q4: How does the structure of 2,4-bis((E)-styryl)quinoline-3-carboxylates relate to their antitumor activity?
A4: While specific structure-activity relationships are still under investigation, the presence of the 2,4-bis((E)-styryl) moiety on the quinoline core appears crucial for the observed antitumor activity []. Further studies exploring the impact of different substituents on the styryl groups are needed to fully elucidate the SAR and optimize potency.
Q5: Are there any other heterocyclic systems that can be built using 2-(chloromethyl)quinoline as a starting material?
A5: Yes, 2-(chloromethyl)quinoline can be used to synthesize polycyclic compounds containing both a quinoline ring and a benzoxepine framework. For example, reacting a 2-(chloromethyl)quinoline-3-carboxylic acid derivative with a phenol, followed by an intramolecular Friedel-Crafts acylation, yields a tetracyclic-fused benzoxepinoquinoline system [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

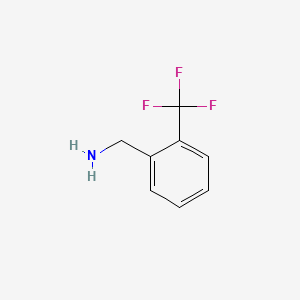
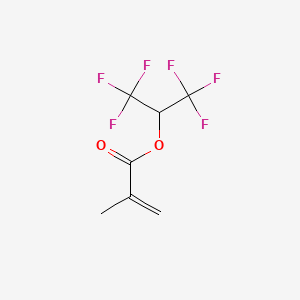
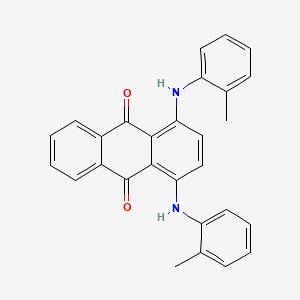

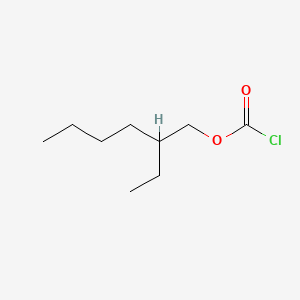
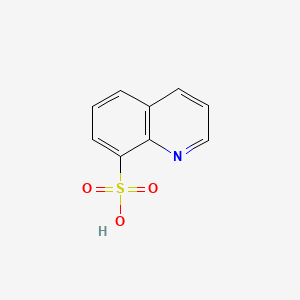
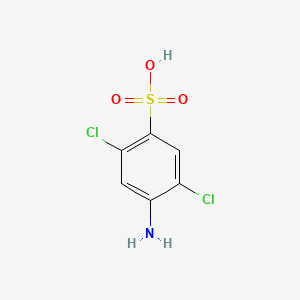

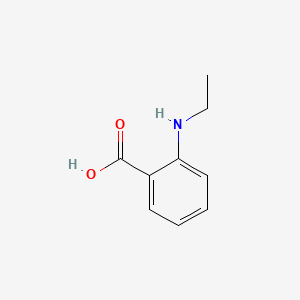
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)


